molecular formula C9H18O2 B13744914 2-Isobutyl-4-methyl-1,3-dioxane CAS No. 3080-75-9

2-Isobutyl-4-methyl-1,3-dioxane

Cat. No.: B13744914
CAS No.: 3080-75-9
M. Wt: 158.24 g/mol
InChI Key: ZFBLKHRAGAMZDX-UHFFFAOYSA-N
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Description

2-Isobutyl-4-methyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It is a clear, colorless liquid known for its fruity, slightly fatty aroma. This compound is often used as a flavoring agent in various food products due to its pleasant scent and taste .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-4-methyl-1,3-dioxane typically involves the reaction of isobutyl alcohol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include a temperature range of 150-153°C and a density of 0.895 g/mL at 25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isobutyl-4-methyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutyl

Properties

CAS No.

3080-75-9

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-methyl-2-(2-methylpropyl)-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-7(2)6-9-10-5-4-8(3)11-9/h7-9H,4-6H2,1-3H3

InChI Key

ZFBLKHRAGAMZDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)CC(C)C

Origin of Product

United States

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